(E)-3-(furan-2-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(furan-2-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Pharma Market Reflection
The compound has been noted in the context of pharmaceutical patents, particularly for derivatives of azetidine, pyrrolidine, and piperidine, which are recognized for their potential in migraine treatment due to their alpha-subtype selective 5-HT-1D receptor agonist properties (Habernickel, 2001).
Nematicidal and Antimicrobial Activity
A series of compounds structurally related to the one have been synthesized and shown to possess notable nematicidal and antimicrobial activities. These compounds demonstrate potential as effective agents against various bacterial and fungal organisms, highlighting their significance in the development of new antimicrobial agents (Reddy et al., 2010).
Antagonist Activity
The synthesis of derivatives that include the benzo[b]furan and benzo[b]thiophen structures, closely related to the compound , has been explored for their 5-HT2 antagonist activity. This suggests potential applications in the treatment of disorders influenced by serotonin receptors (Watanabe et al., 1993).
Antidepressant and Antianxiety Effects
Derivatives of the compound have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have shown significant effects in reducing immobility times in behavioral despair tests, indicating potential applications in mental health treatments (Kumar et al., 2017).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-20-17-6-2-3-7-18(17)22(27(20,24)25)15-10-12-21(13-11-15)19(23)9-8-16-5-4-14-26-16/h2-9,14-15H,10-13H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBDNRIXAGZHFC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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